molecular formula C6H8N2O B1592449 (5-Aminopyridin-2-YL)methanol CAS No. 873651-92-4

(5-Aminopyridin-2-YL)methanol

Cat. No.: B1592449
CAS No.: 873651-92-4
M. Wt: 124.14 g/mol
InChI Key: FLSFZTQIYGDVFB-UHFFFAOYSA-N
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Description

(5-Aminopyridin-2-YL)methanol is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring an amino group at the 5-position and a hydroxymethyl group at the 2-position

Scientific Research Applications

(5-Aminopyridin-2-YL)methanol has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “(5-Aminopyridin-2-YL)methanol” is not explicitly mentioned in the search results, aminoglycosides, which are similar compounds, inhibit protein synthesis by promoting mistranslation and eliminating proofreading .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminopyridin-2-YL)methanol typically involves the functionalization of pyridine derivatives. One common method starts with 2-bromo-4-methylpyridine, which undergoes Buchwald-Hartwig arylamination to introduce the amino group at the 5-position. The resulting intermediate is then subjected to further reactions to introduce the hydroxymethyl group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and scalability. This includes the use of more efficient catalysts and reaction conditions to minimize by-products and maximize the overall yield .

Chemical Reactions Analysis

Types of Reactions: (5-Aminopyridin-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

    2-Aminopyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    5-Aminopyridine: Lacks the hydroxymethyl group, limiting its applications in synthesis.

    2-Hydroxymethylpyridine: Lacks the amino group, reducing its potential for biological interactions.

Uniqueness: (5-Aminopyridin-2-YL)methanol is unique due to the presence of both the amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(5-aminopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSFZTQIYGDVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608944
Record name (5-Aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873651-92-4
Record name (5-Aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 ml three necked round bottom flask was added methyl 5-aminopicolinate (2.0 g) in THF (40 ml) under nitrogen atmosphere and cooled to 0-5° C. After 15 min, 2.0 M solutions of LiAlH4 (19.7 ml) was added under nitrogen atmosphere and allow it to warm up to room temperature and stirred at same temperature for 1 hr. After completion of the reaction, the reaction mixture was cooled to 5° C. and quenched with sat. NH4Cl solution (25 ml) and diluted with water, followed by extraction with ethyl acetate. The combined organics were washed with water, dried over Na2SO4 and evaporated to afford brown oil product. The aqueous layer was concentrated to give residue which was washed with 30% methanol in ethyl acetate. Resultant washing was concentrated to afford brown oil (crude). Both the crude material were combined and subjected for column purification using 8% methanol in chloroform to yield 1.3 g of (5-aminopyridin-2-yl)methanol.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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